molecular formula C16H20N2O2 B2365448 3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide CAS No. 2361588-38-5

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide

Cat. No. B2365448
CAS RN: 2361588-38-5
M. Wt: 272.348
InChI Key: IKTMELGKPZKQIJ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide, also known as TPN-1, is a chemical compound that has been the focus of scientific research for its potential applications in various fields.

Scientific Research Applications

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide has been the focus of scientific research due to its potential applications in various fields. One area of research involves its use as a potential drug candidate for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide involves its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that play a role in the regulation of gene expression, while topoisomerases are enzymes that are involved in DNA replication and repair. By inhibiting the activity of these enzymes, this compound can disrupt the normal functioning of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide in lab experiments is its ability to selectively target cancer cells, while having minimal effects on normal cells. Additionally, this compound has been shown to have a relatively low toxicity profile, which may make it a safer alternative to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide. One area of research involves the development of more efficient synthesis methods for this compound, which may allow for larger-scale production and more widespread use in research. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease. Finally, future research may focus on the development of this compound derivatives with enhanced potency and selectivity for cancer cells.
In conclusion, this compound is a chemical compound that has been the focus of scientific research for its potential applications in various fields. Its ability to selectively target cancer cells, induce apoptosis, and have anti-inflammatory effects make it a promising drug candidate for the treatment of cancer and other disorders. However, further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydronaphthalene with various reagents. One such method involves the reaction of 1,2,3,4-tetrahydronaphthalene with acetic anhydride and phosphoric acid to form an intermediate compound, which is then reacted with propionyl chloride and ammonia to yield this compound.

properties

IUPAC Name

3-(prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-15(19)17-11-10-16(20)18-14-9-5-7-12-6-3-4-8-13(12)14/h2-4,6,8,14H,1,5,7,9-11H2,(H,17,19)(H,18,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTMELGKPZKQIJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCCC(=O)N[C@@H]1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.